molecular formula C30H32O8 B13068605 BenzoylgomisinO

BenzoylgomisinO

Cat. No.: B13068605
M. Wt: 520.6 g/mol
InChI Key: XUGSROZUUURBSW-BFIDETRKSA-N
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Description

Benzoylgomisin O is a natural compound isolated from the plant Schisandra rubriflora. It belongs to the class of dibenzocyclooctadiene lignans, which are known for their diverse biological activities. Benzoylgomisin O has been found to exhibit anti-inflammatory properties by inhibiting enzymes such as 15-lipoxygenase, cyclooxygenase-1, and cyclooxygenase-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoylgomisin O can be synthesized through various chemical reactions involving the precursor compounds found in Schisandra species. The synthetic routes typically involve the esterification of gomisin O with benzoyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of Benzoylgomisin O primarily relies on the extraction and isolation from Schisandra rubriflora. The plant material is subjected to solvent extraction using solvents like methanol or ethanol. The extract is then purified through various chromatographic methods to obtain pure Benzoylgomisin O .

Chemical Reactions Analysis

Types of Reactions

Benzoylgomisin O undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Benzoylgomisin O, which can have different biological activities .

Scientific Research Applications

Benzoylgomisin O has a wide range of scientific research applications:

Mechanism of Action

Benzoylgomisin O exerts its effects by inhibiting key enzymes involved in the inflammatory process, such as 15-lipoxygenase, cyclooxygenase-1, and cyclooxygenase-2. It modulates the expression of genes related to cell proliferation and apoptosis, thereby exhibiting anti-inflammatory and anticancer activities. The molecular targets and pathways involved include the MAPK, PI3K/Akt, and NF-κB signaling pathways .

Comparison with Similar Compounds

Benzoylgomisin O is unique among dibenzocyclooctadiene lignans due to its specific benzoyl group, which enhances its biological activity. Similar compounds include:

Properties

Molecular Formula

C30H32O8

Molecular Weight

520.6 g/mol

IUPAC Name

[(8S,9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate

InChI

InChI=1S/C30H32O8/c1-16-12-19-13-22-27(37-15-36-22)28(34-5)23(19)24-20(14-21(32-3)26(33-4)29(24)35-6)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16-,17-,25+/m1/s1

InChI Key

XUGSROZUUURBSW-BFIDETRKSA-N

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@@H]1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3

Origin of Product

United States

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